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Introduction

SK-575 is a novel small molecule that has emerged as a potent and specific agent in the field
of cancer therapy, particularly in the context of the DNA Damage Response (DDR). Itis a
proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of
Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the repair of
single-strand DNA breaks (SSBs); its inhibition or degradation leads to the accumulation of
SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks
(DSBs).[1] In cancers with deficiencies in homologous recombination (HR) repair, such as
those with BRCA1/2 mutations, the degradation of PARP1 by SK-575 leads to synthetic
lethality and potent anti-tumor activity.[1][2][3]

This technical guide provides an in-depth overview of SK-575, including its mechanism of
action, quantitative data on its anti-cancer activity, detailed experimental protocols for its
evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of SK-575

SK-575 functions as a PARP1 degrader by hijacking the ubiquitin-proteasome system.[1] This
bifunctional molecule consists of a ligand that binds to PARP1, a linker, and a ligand that
recruits an E3 ubiquitin ligase, Cereblon (CRBN).[1] The binding of SK-575 to both PARP1 and
CRBN brings them into close proximity, facilitating the ubiquitination of PARP1. Poly-
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ubiquitinated PARPL1 is then recognized and degraded by the 26S proteasome. This targeted
degradation of PARPL1 is highly specific and does not significantly affect the levels of PARP2.[1]
The depletion of PARP1 compromises the base excision repair (BER) pathway, leading to an
accumulation of DNA single-strand breaks. In cells with deficient homologous recombination
repair (e.g., BRCA1/2 mutated cancers), these unresolved single-strand breaks are converted
to double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately
resulting in cell death.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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